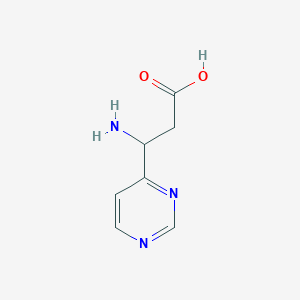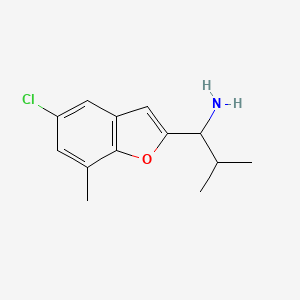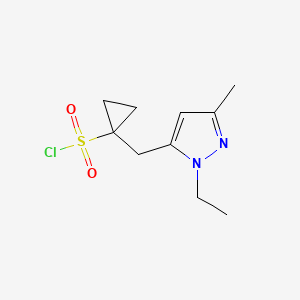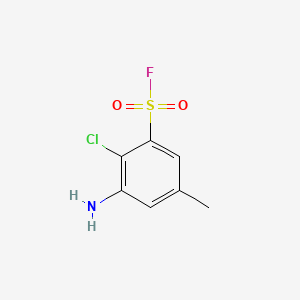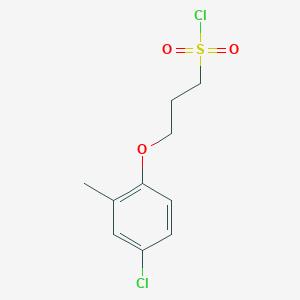
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S and a molecular weight of 283.17 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a chlorinated methylphenoxy group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The chlorinated methylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and electrophiles (e.g., nitronium ion) are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Halogenated Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. Additionally, the chlorinated methylphenoxy group can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl Chloride: Similar in structure but lacks the aromatic phenoxy group.
4-Chloro-2-methylphenol: Contains the chlorinated methylphenoxy group but lacks the sulfonyl chloride functionality.
Uniqueness
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride is unique due to the presence of both the sulfonyl chloride and chlorinated methylphenoxy groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H12Cl2O3S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8-7-9(11)3-4-10(8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
ZGQSNRQMRMZWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


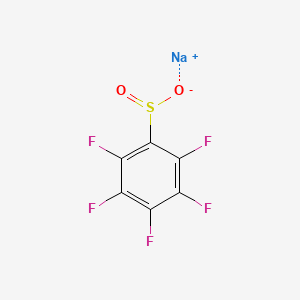
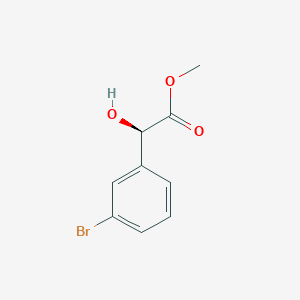
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)




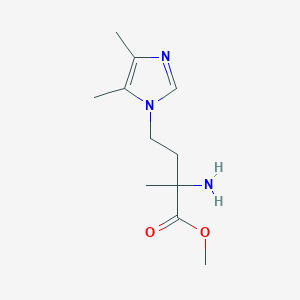
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
